5-(2-bromophenyl)-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-(((3-(2-BROMOPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL is a complex organic compound that features a bromophenyl group, a mercapto group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the ethoxyphenol moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reagents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(((3-(2-BROMOPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group results in disulfides, while substitution of the bromine atom can yield various substituted phenyl derivatives .
Scientific Research Applications
4-(((3-(2-BROMOPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring.
Mechanism of Action
The mechanism of action of 4-(((3-(2-BROMOPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to specific sites on enzymes, inhibiting their activity and leading to various biological effects. The bromophenyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the bromophenyl group and has similar biological activities.
Imidazole derivatives: Contain a similar heterocyclic ring and exhibit comparable antimicrobial and anticancer properties.
Uniqueness
4-(((3-(2-BROMOPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-ETHOXYPHENOL is unique due to the combination of its structural features, including the triazole ring, bromophenyl group, and mercapto group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H15BrN4O2S |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
3-(2-bromophenyl)-4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrN4O2S/c1-2-24-15-9-11(7-8-14(15)23)10-19-22-16(20-21-17(22)25)12-5-3-4-6-13(12)18/h3-10,23H,2H2,1H3,(H,21,25)/b19-10+ |
InChI Key |
ZZTGJMZWHZGFEL-VXLYETTFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Br)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Br)O |
Origin of Product |
United States |
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